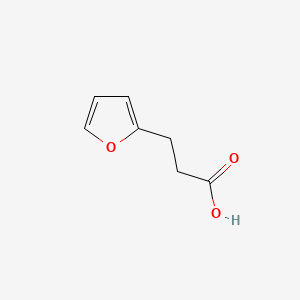

3-(2-Furyl)propanoic acid

Description

3-(2-Furyl)propanoic acid is a carboxylic acid characterized by a furan (B31954) ring attached to a propanoic acid chain. It serves as a metabolite of furfural (B47365), a key biomass-derived platform chemical, and can be found at physiological levels in urine. chemicalbook.comchemicalbook.com Its structure makes it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry and material science.

In scientific literature, precise nomenclature and identification are paramount. This compound is known by several synonyms, and its identity is confirmed by a unique CAS Registry Number. nih.govsigmaaldrich.com The compound is an organic molecule featuring a five-membered aromatic ring containing one oxygen atom, which imparts distinct chemical properties. cymitquimica.com It typically appears as an almost white to brown crystalline powder. chemicalbook.com

Table 1: Chemical Identity of this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 3-(furan-2-yl)propanoic acid | nih.gov |

| Synonyms | 2-Furanpropanoic acid, 3-(2-Furyl)propionic acid | nih.govsigmaaldrich.com |

| CAS Number | 935-13-7 | nih.govsigmaaldrich.com |

| Molecular Formula | C₇H₈O₃ | sigmaaldrich.comcymitquimica.com |

| Molecular Weight | 140.14 g/mol | nih.govsigmaaldrich.com |

| EC Number | 213-298-4 | nih.govsigmaaldrich.com |

| InChI Key | XLTJXJJMUFDQEZ-UHFFFAOYSA-N | cymitquimica.com |

| SMILES | C1=COC(=C1)CCC(=O)O | nih.gov |

Research into furan-based compounds has a long history, beginning with the description of 2-furoic acid by Carl Wilhelm Scheele in 1780. wikipedia.org Over the subsequent centuries, and particularly in the last few decades, the synthesis and study of furan derivatives have expanded significantly. utripoli.edu.lyresearchgate.net The accessibility of furfural from biomass has driven research into its derivatives, including furan-containing carboxylic acids. nih.gov Early work on furan fatty acids dates back to the mid-20th century, with their definitive identification in various natural sources occurring in the 1970s through advanced analytical techniques like gas chromatography–mass spectrometry (GC-MS). wikipedia.org More recent research has focused on the synthesis of complex furan carboxylic acid derivatives, such as 3-aryl-3-(furan-2-yl)propanoic acids, to explore their potential applications. nih.govresearchgate.net

The furan ring is a fundamental structural motif that imparts significant properties to the molecules containing it. This heterocyclic compound is widely present in therapeutic agents and is a key target in medicinal chemistry. utripoli.edu.lyresearchgate.netijabbr.com

The furan ring is recognized for its electron-rich nature, a property stemming from the delocalization of a lone pair of electrons from the oxygen atom into the aromatic system. ijabbr.comontosight.aiatamanchemicals.com This characteristic allows the furan moiety to participate in a variety of electrical interactions with biomolecules, such as enzymes and receptors. ontosight.ai These non-covalent interactions, including hydrogen bonding and π-π stacking, can facilitate strong binding to biological targets, thereby influencing their function. aip.orgscbt.com The electron-donating effect of the oxygen atom increases the ring's electron density, making it significantly more reactive than benzene (B151609) in electrophilic substitution reactions. wikipedia.orgatamanchemicals.com

The furan scaffold is synthetically versatile, allowing for straightforward modification with various functional groups. utripoli.edu.lyijabbr.com This adaptability enables the creation of a vast library of derivatives with diverse chemical and physical properties. ijabbr.com The ability to alter the substitution pattern on the furan ring allows medicinal chemists to fine-tune the biological activity of molecules, making the furan nucleus an important tool in the development of new therapeutic agents. utripoli.edu.lyresearchgate.netontosight.ai

Current research continues to explore the potential of this compound and its derivatives. A 2022 study detailed the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives and evaluated their antimicrobial activity against various pathogens, including Candida albicans, Escherichia coli, and Staphylococcus aureus. nih.govresearchgate.net This line of inquiry highlights the ongoing search for novel antimicrobial agents based on furan scaffolds. utripoli.edu.ly

Recent work in 2024 demonstrated that a derivative incorporating a 2-furyl substituent exhibited selective anticancer activity against non-small cell lung cancer cells and possessed antioxidant properties. mdpi.com This suggests that the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold with a furyl group could be a promising starting point for developing new anticancer candidates. mdpi.com Furthermore, a theoretical study scheduled for 2025 investigates the structural and electronic properties of a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, using Density Functional Theory (DFT) to predict its potential for optoelectronic and pharmaceutical applications. nih.gov

Despite these advances, knowledge gaps remain. While the biological activities of many furan derivatives are documented, the precise molecular targets and mechanisms of action often require further investigation. For this compound specifically, much of the recent detailed research has focused on its more complex derivatives rather than the parent compound itself. Further studies are needed to fully characterize the parent acid's own biological profile and to continue exploring the structure-activity relationships within this class of compounds to optimize their potential for various applications.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Furoic acid |

| 3-Aryl-3-(furan-2-yl)propanoic acid |

| 3-((4-Hydroxyphenyl)amino)propanoic acid |

| 3-(2-Furyl)-1H-pyrazole-5-carboxylic acid |

| Benzene |

| Furfural |

| Acetic acid |

| Butyric acid |

| Hippuric acid |

| 3-(3-Hydroxypropyl)furan-2-carboxylic acid |

| Acetyl CoA |

| Malonic acid |

| Triflic acid |

| Aluminum chloride |

| Aluminum bromide |

| Carbon dioxide |

| Candida albicans |

| Escherichia coli |

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTJXJJMUFDQEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70239446 | |

| Record name | 2-Furanpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-13-7 | |

| Record name | 2-Furanpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furanpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furan-2-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FURANPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/971V0W009H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 2 Furyl Propanoic Acid and Its Derivatives

Classical and Modern Synthetic Routes

Condensation Reactions with Malonic Acid

A primary and well-established method for synthesizing the unsaturated precursor to 3-(2-furyl)propanoic acid involves the Knoevenagel condensation of furan-2-carbaldehydes with malonic acid. wikipedia.orgresearchgate.netnih.gov This reaction is typically carried out in the presence of a basic catalyst, such as pyridine (B92270) and piperidine (B6355638), and proceeds through an intermediate that subsequently undergoes decarboxylation to yield 3-(furan-2-yl)propenoic acid (also known as 3-(2-furyl)acrylic acid). wikipedia.orgresearchgate.netnih.gov

The general procedure involves heating a mixture of the substituted furan-2-carbaldehyde and malonic acid in pyridine, with a catalytic amount of piperidine. mdpi.com The reaction mixture is then acidified to precipitate the 3-(furan-2-yl)propenoic acid product. mdpi.com The subsequent reduction of the carbon-carbon double bond in the propenoic acid derivative yields this compound.

| Starting Material | Catalyst/Reagents | Product | Yield | Reference |

| Furan-2-carbaldehyde | Malonic acid, Pyridine, Piperidine | 3-(Furan-2-yl)propenoic acid | 53% | mdpi.com |

Reductive Methods

The conversion of 3-(2-furyl)acrylic acid to this compound is effectively achieved through the selective reduction of the carbon-carbon double bond, without affecting the furan (B31954) ring. Catalytic hydrogenation is a common method for this transformation. researchgate.net This process typically involves the use of hydrogen gas in the presence of a metal catalyst, such as platinum (Pt) on a carbon support, in a suitable solvent like acetic acid. researchgate.net This method is efficient for the selective reduction of the α,β-unsaturated double bond conjugated to the furan ring.

Yeast-mediated biotransformations have also been shown to be effective in the selective hydrogenation of related furan-containing chalcone (B49325) derivatives, suggesting a potential green alternative for the reduction of 3-(2-furyl)acrylic acid. nih.govmdpi.com

| Starting Material | Catalyst/Reagents | Product | Reference |

| 3-(2-Furyl)acrylic acid | H₂/Pt, Acetic Acid | This compound | researchgate.net |

Derivatization of Furfural (B47365) and 5-Hydroxymethylfurfural (B1680220) (5-HMF)

Furfural and 5-hydroxymethylfurfural (5-HMF), which are readily available platform chemicals derived from biomass, serve as key starting materials for the synthesis of this compound and its derivatives. wikipedia.orgresearchgate.netnih.gov These furan-2-carbaldehydes are utilized in the aforementioned condensation reactions with malonic acid to produce a variety of 3-(furan-2-yl)propenoic acids. wikipedia.orgresearchgate.netnih.gov

The versatility of this approach allows for the synthesis of a range of substituted this compound derivatives by starting with appropriately substituted furfural or 5-HMF precursors. This highlights the importance of biomass-derived feedstocks in the sustainable production of valuable chemical intermediates. wikipedia.orgresearchgate.netnih.gov

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective methods for the synthesis of chiral analogues of this compound is of significant interest, particularly for applications in pharmaceuticals and materials science. The primary strategies for obtaining enantiomerically pure or enriched compounds are enantioselective synthesis and the resolution of racemic mixtures.

Enantioselective N-Acylation Techniques

While specific examples of enantioselective N-acylation to produce chiral derivatives of this compound are not extensively detailed in the provided search results, the principles of this technique are well-established in organic synthesis. Enantioselective N-acylation is a powerful tool for the kinetic resolution of racemic amines or for the asymmetric synthesis of amides. This method often employs chiral catalysts or reagents to selectively acylate one enantiomer of a racemic amine with a carboxylic acid or its derivative, such as this compound.

For instance, lipase-catalyzed resolutions are a common enzymatic approach where a lipase (B570770) selectively catalyzes the acylation of one enantiomer of a racemic amine, leaving the other enantiomer unreacted and thus resolved. sigmaaldrich.comgoogle.com This technique could be applied to the synthesis of chiral amides derived from this compound.

Resolution of Racemic Mixtures

The resolution of racemic mixtures is a classical and widely used method to obtain pure enantiomers. For carboxylic acids like this compound, this is commonly achieved by forming diastereomeric salts with a chiral amine. libretexts.orglibretexts.orgwikipedia.org

The process involves reacting the racemic carboxylic acid with a single enantiomer of a chiral amine, known as a resolving agent. libretexts.orglibretexts.orgwikipedia.org This reaction produces a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.orglibretexts.orgwikipedia.org After separation, the pure diastereomeric salt is treated with a strong acid to regenerate the enantiomerically pure carboxylic acid.

Another powerful technique for the resolution of racemic mixtures is kinetic resolution. wikipedia.orgelsevierpure.comnih.gov In this approach, the enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. This difference in reaction rates leads to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. wikipedia.org Enzymatic resolutions, for example using lipases to selectively esterify one enantiomer of a racemic acid, are a common application of kinetic resolution. google.commdpi.com

| Method | Principle | Key Reagents/Catalysts | Reference |

| Diastereomeric Salt Formation | Formation of separable diastereomeric salts | Chiral amines (e.g., 1-phenylethylamine) | libretexts.orglibretexts.orgwikipedia.org |

| Kinetic Resolution | Differential reaction rates of enantiomers | Chiral catalysts, Enzymes (e.g., lipases) | wikipedia.orgelsevierpure.comnih.gov |

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound is a significant area of research, focusing on the introduction of various functional groups to the core structure. These modifications are crucial for tuning the molecule's chemical properties and biological activities. Methodologies range from the addition of aryl groups across a double bond to the incorporation of amino, hydroxy, and halogen substituents, as well as the replacement of the furan ring with other heterocycles.

A novel and effective method for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives involves the hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids and their corresponding esters. mdpi.comnih.gov This reaction is typically performed by reacting the starting furan derivative with various arenes in the presence of a strong Brønsted superacid, such as triflic acid (TfOH), or Lewis acids like aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃). mdpi.comresearchgate.net

The starting materials, 3-(furan-2-yl)propenoic acids, are commonly synthesized through the condensation of furan-2-carbaldehydes with malonic acid. mdpi.comresearchgate.net The subsequent hydroarylation reaction proceeds via superelectrophilic activation. nih.gov NMR and DFT studies suggest that the reaction mechanism involves the formation of O,C-diprotonated forms of the furan acids or esters, which act as reactive electrophilic species. mdpi.comnih.gov

The choice of acid catalyst can influence the reaction yield significantly. For example, the synthesis of 3-(Furan-2-yl)-3-phenylpropanoic acid from 3-(Furan-2-yl)propenoic acid and benzene (B151609) resulted in yields of 33% with TfOH, 52% with AlBr₃, and 65% with AlCl₃. mdpi.com

Table 1: Synthesis of 3-(Furan-2-yl)-3-phenylpropanoic acid (2a) using different acid catalysts.

| Catalyst | Yield | Reference |

|---|---|---|

| Triflic Acid (TfOH) | 33% | mdpi.com |

| Aluminum Bromide (AlBr₃) | 52% | mdpi.com |

| Aluminum Chloride (AlCl₃) | 65% | mdpi.com |

This methodology has been successfully applied to a range of methylated arenes and other substituted aromatic compounds, providing a versatile route to a variety of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comresearchgate.net

The introduction of amino groups to the this compound scaffold has been achieved through various synthetic routes. One approach involves the reaction of 4-aminophenol (B1666318) with acrylic acid to form N-(4-hydroxyphenyl)-β-alanine, which can be further derivatized. nih.gov Another strategy details the synthesis of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, expanding the library of amino-substituted analogues. mdpi.com

Specific examples of amino-substituted analogues include 3-amino-3-(2-furyl)propanoic acid and its derivatives, such as 3-amino-3-(5-methyl-2-furyl)propanoic acid and 3-amino-3-(5-bromo-2-furyl)propanoic acid. chemicalbook.com The synthesis of these compounds often involves standard methods for amino acid preparation.

The presence of a chiral center, particularly when the amino group is at the 3-position, necessitates methods for chiral resolution to separate enantiomers. While specific resolution procedures for amino-substituted furylpropanoic acids are not detailed in the provided sources, general methods like kinetic resolution are applicable. google.com This technique can involve the use of chiral catalysts, such as optically active tertiary amines, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the other. google.com The synthesis of specific enantiomers, such as (S)-3-Amino-3-(2-furyl)-propanoic acid and BOC-(R)-3-Amino-3-(2-furyl)-propanoic acid, has been noted, indicating that chiral synthesis or resolution is a key step in their preparation. chemicalbook.com

Hydroxy-substituted analogues of this compound are synthesized by incorporating hydroxyl groups onto the aryl substituents or the main propanoic acid chain. The hydroarylation method described for aryl derivatives can be extended to hydroxy-containing arenes (phenols) to yield 3-(hydroxyaryl)-3-(furan-2-yl)propanoic acids. researchgate.net

Another distinct class of these compounds is the 3-aryl-2-hydroxy propanoic acid derivatives. google.com A synthetic process for these molecules starts from L-tyrosine, which is selectively benzylated. The resulting amino acid derivative is then converted to a 2-hydroxy acid via diazotization, followed by esterification and subsequent debenzylation to yield the final product. google.com Additionally, compounds that feature both hydroxy and amino substitutions, such as derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, have been synthesized, demonstrating the chemical versatility of the core structure. nih.gov

Halogenated derivatives of this compound are of interest due to the unique properties conferred by halogen atoms. The synthesis of these compounds can involve the use of halogenated starting materials or specific halogenation reactions. An example of a brominated derivative is 3-amino-3-(5-bromo-2-furyl)propanoic acid, where the bromine atom is located on the furan ring. chemicalbook.com

The synthesis of fluorinated analogues, particularly α-fluoroalkyl-α-amino acids, represents another important category. mdpi.com Strategies for synthesizing these compounds often involve the fluorination of non-fluorinated precursors using either nucleophilic or electrophilic fluorinating agents. For instance, α-monofluoroalkyl-α-amino acids can be prepared through fluorination reactions involving reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor. mdpi.com

Thiophene (B33073) and pyridine analogues of this compound are compounds where the furan ring is replaced by a thiophene or pyridine ring. The synthesis of these analogues can adapt the methodologies used for the furan-based compounds. For instance, the hydroarylation reaction used to produce 3-aryl-3-(furan-2-yl)propanoic acids could potentially be applied using 3-(thien-2-yl)propenoic acid or 3-(pyridin-2-yl)propenoic acid as starting materials. researchgate.net

The existence of related thiophene-containing structures, such as 3-(5-methylfuran-2-yl)-1-phenyl-3-(thiophen-2-yl)propan-1-one, suggests the feasibility of incorporating a thiophene ring at the 3-position. nih.gov Furthermore, compounds like 3-(Thiophen-2-yl)-3-(thiophene-2-carboxamido)propanoic acid have been identified, confirming the successful synthesis of propanoic acids with thiophene moieties. moldb.com

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives. Two primary catalytic strategies are prominent: acid catalysis for C-C bond formation and chiral catalysis for enantioselective separation.

Acid Catalysis: The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives heavily relies on acid catalysis to promote the hydroarylation of 3-(furan-2-yl)propenoic acid precursors. mdpi.com Strong Brønsted superacids like triflic acid (TfOH) and Lewis acids such as AlCl₃ and AlBr₃ are used to activate the alkene double bond towards attack by an arene. mdpi.com This process, termed "superelectrophilic activation," proceeds through protonation of the starting material, generating highly reactive cationic intermediates that readily undergo a Friedel-Crafts-type reaction with the aromatic ring. mdpi.comnih.gov The choice of catalyst can significantly impact the yield, with Lewis acids sometimes providing better results than Brønsted acids for specific substrates. mdpi.com

Table 2: Overview of Catalytic Approaches

| Catalytic Approach | Catalyst Type | Reaction | Purpose | Reference |

|---|---|---|---|---|

| Superelectrophilic Activation | Brønsted Superacid (TfOH), Lewis Acids (AlCl₃, AlBr₃) | Hydroarylation | C-C bond formation to create aryl-substituted derivatives | mdpi.com, nih.gov |

| Kinetic Resolution | Chiral Tertiary Amines (e.g., Cinchonidine) | Asymmetric reaction on a racemate | Separation of enantiomers | google.com |

Chiral Catalysis: For derivatives containing stereocenters, catalytic methods are essential for obtaining enantiomerically pure compounds. Catalytic kinetic resolution is a powerful strategy for separating racemic mixtures. This approach uses a chiral catalyst to preferentially react with one enantiomer, leaving the other unreacted and allowing for their separation. google.com For example, optically active tertiary amines derived from cinchona alkaloids can be used as catalysts in the resolution of chiral carboxylic acids. google.com This type of catalysis is crucial for producing single-enantiomer versions of substituted 3-(2-furyl)propanoic acids for applications where stereochemistry is critical.

Brønsted and Lewis Acid Catalysis

The synthesis of derivatives of this compound can be effectively achieved through hydroarylation of the carbon-carbon double bond in 3-(2-furyl)propenoic acids and their esters, facilitated by strong Brønsted and Lewis acids. mdpi.comresearchgate.net This method leverages superelectrophilic activation to generate reactive cationic intermediates that then react with arenes to form 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com

Triflic acid (TfOH), a Brønsted superacid, is particularly effective in these transformations. mdpi.com The proposed mechanism suggests that in the presence of TfOH, the 3-(furan-2-yl)propenoic acid derivatives undergo O,C-diprotonation, forming highly reactive electrophilic species. mdpi.comnih.gov These intermediates then readily react with various arenes in a Friedel-Crafts-type reaction to yield the desired products. mdpi.com

Lewis acids such as aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃) also catalyze this hydroarylation. mdpi.comnih.gov Studies have shown that the choice of acid can significantly influence the reaction yield. For instance, the reaction of 3-(furan-2-yl)propenoic acid with benzene to form 3-(furan-2-yl)-3-phenylpropanoic acid demonstrated varying yields depending on the acid catalyst used. mdpi.com

Table 1: Comparison of Acid Catalysts in the Synthesis of 3-(Furan-2-yl)-3-phenylpropanoic Acid mdpi.com

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| TfOH | 20 | 1 | 33 |

| AlCl₃ | 20 | 1 | 65 |

This table illustrates the effect of different acid catalysts on the yield of the hydroarylation reaction between 3-(furan-2-yl)propenoic acid and benzene.

The methodology is versatile, allowing for the use of various substituted arenes to produce a range of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. For example, the reaction of methyl 3-(furan-2-yl)propenoate with different arenes in the presence of TfOH provides good yields of the corresponding ester derivatives. mdpi.com

Table 2: Synthesis of Methyl 3-Aryl-3-(furan-2-yl)propanoate Derivatives using TfOH mdpi.com

| Arene | Product | Yield (%) |

|---|---|---|

| Benzene | Methyl 3-(furan-2-yl)-3-phenylpropanoate | 85 |

| Toluene | Methyl 3-(furan-2-yl)-3-(p-tolyl)propanoate | 98 |

| m-Xylene | Methyl 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoate | 98 |

This table showcases the yields for the synthesis of various methyl 3-aryl-3-(furan-2-yl)propanoate derivatives via TfOH-catalyzed hydroarylation.

Enzyme-Catalyzed Transformations

Enzyme-catalyzed reactions offer a green and highly selective alternative for the synthesis of this compound. A key biocatalytic approach is the asymmetric reduction of the carbon-carbon double bond of a suitable precursor, such as 3-(2-Furyl)acrylic acid. This transformation is effectively carried out by ene-reductases (ERs), a class of enzymes belonging to the 'Old Yellow Enzyme' (OYE) family of flavoproteins. nih.govresearchgate.net

Ene-reductases catalyze the stereoselective reduction of activated α,β-unsaturated compounds, utilizing a nicotinamide (B372718) cofactor like NAD(P)H as the hydride source. nih.govmdpi.com The reaction involves the transfer of a hydride to the β-carbon and a proton to the α-carbon of the double bond, resulting in the saturated product. This method is renowned for its high chemo-, regio-, and stereoselectivity, making it ideal for producing optically active compounds. mdpi.com

The general reaction for the enzymatic reduction is as follows:

3-(2-Furyl)acrylic acid + NAD(P)H + H⁺ Ene-reductase this compound + NAD(P)⁺

While specific studies detailing the reduction of 3-(2-Furyl)acrylic acid are not extensively documented, the broad substrate scope of ene-reductases suggests their applicability. nih.gov These enzymes are known to reduce a wide variety of α,β-unsaturated aldehydes, ketones, carboxylic acids, and esters. nih.gov The successful application of ene-reductases for the synthesis of profen derivatives (2-arylpropionic acids) from corresponding 2-arylacrylic acids highlights the potential of this biocatalytic strategy for producing this compound. researchgate.net

For a successful biotransformation, a cofactor regeneration system is typically employed due to the high cost of NAD(P)H. nih.gov A common and efficient method is the glucose/glucose dehydrogenase (GDH) system, where glucose is oxidized to gluconolactone, regenerating the NADPH required by the ene-reductase. researchgate.net

Table 3: Key Components of a Typical Ene-Reductase Catalyzed Reaction

| Component | Function | Example |

|---|---|---|

| Ene-Reductase (ER) | Biocatalyst for C=C bond reduction | Old Yellow Enzyme (OYE) |

| Substrate | α,β-unsaturated precursor | 3-(2-Furyl)acrylic acid |

| Cofactor | Hydride source | NAD(P)H |

| Cofactor Regeneration System | Replenishes the consumed cofactor | Glucose/Glucose Dehydrogenase (GDH) |

This table outlines the essential components and their roles in the enzyme-catalyzed synthesis of this compound.

Chemical Reactivity and Derivatization Studies of 3 2 Furyl Propanoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a key functional moiety in 3-(2-Furyl)propanoic acid, allowing for a variety of derivatization reactions. These transformations are fundamental in modifying the compound's structure for various applications in organic synthesis.

Esterification Reactions

The conversion of this compound to its corresponding esters is a common and important transformation. While direct esterification of this compound follows standard protocols, detailed studies have often focused on the esterification of its unsaturated precursor, 3-(furan-2-yl)propenoic acid. For instance, methyl esters of various 3-(furan-2-yl)propenoic acid derivatives have been synthesized by reacting the parent acid with a methylating agent. nih.govresearchgate.net A general and effective method involves treating the carboxylic acid with sodium hydroxide (B78521) in methanol (B129727), followed by the addition of dimethyl sulfate. mdpi.com This reaction proceeds smoothly at elevated temperatures (e.g., 60 °C) to afford the methyl ester in good yield. mdpi.com

General conditions for the esterification of propanoic acids, which are applicable to the 3-(2-furyl) derivative, often employ an alcohol as both the reactant and the solvent in the presence of a strong acid catalyst like sulfuric acid. ceon.rs The reaction rate and yield are influenced by factors such as temperature, the structure of the alcohol, and the molar ratio of the reactants. ceon.rs For example, increasing the reaction temperature from 35°C to 65°C can significantly enhance the conversion rate of propanoic acid to its ester. ceon.rs

Amidation and Peptide Coupling Reactions

The carboxylic acid functionality of this compound allows for the formation of amide bonds, a cornerstone of peptide synthesis and medicinal chemistry. This transformation typically involves the activation of the carboxylic acid followed by the addition of an amine. A plethora of coupling reagents have been developed to facilitate this process under mild conditions, minimizing side reactions and preserving stereochemical integrity where applicable. researchgate.net

Common classes of coupling reagents include carbodiimides (like EDC), aminium/uronium salts (such as HATU), and phosphonium (B103445) salts (e.g., PyBOP). luxembourg-bio.com These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester or a symmetrical anhydride, which is then readily attacked by the amine nucleophile. luxembourg-bio.com The choice of reagent and reaction conditions can be tailored based on the specific substrates to optimize yield and purity. researchgate.net Recent advancements have focused on developing greener, one-pot methods that avoid traditional coupling reagents, relying instead on activators that generate easily removable by-products. nih.gov

Hydrazide Formation and Subsequent Reactions

The synthesis of hydrazides from carboxylic acids like this compound typically proceeds via a two-step sequence. The carboxylic acid is first converted into an ester, as described in section 3.1.1. The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent, such as methanol or ethanol. acs.orgnih.gov This nucleophilic acyl substitution reaction displaces the alkoxy group of the ester to form the corresponding acyl hydrazide. The reaction is often driven to completion by refluxing the mixture for several hours. acs.org

The resulting 3-(2-furyl)propanohydrazide is a versatile intermediate. The presence of the terminal -NH₂ group allows for further derivatization. A common subsequent reaction is the condensation with various aldehydes or ketones to form hydrazones. researchgate.net This reaction involves the formation of a C=N bond and is a widely used method for synthesizing new molecular frameworks. researchgate.net

Reactions Involving the Furan (B31954) Ring

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various electrophilic reactions. Its reactivity is a key feature in the synthesis of more complex derivatives.

Electrophilic Aromatic Substitution on the Furan Nucleus

The furan ring is known to undergo electrophilic aromatic substitution reactions, typically at the C5 position, which is the most activated site when a substituent is present at C2. In the context of related furan derivatives, studies have shown that the furan nucleus can act as a nucleophile. During the hydroarylation of 3-(furan-2-yl)propenoic acids in the presence of a Brønsted superacid like triflic acid (TfOH), the reaction proceeds through O,C-diprotonated intermediates. nih.govmdpi.com These intermediates are highly reactive electrophilic species where protonation occurs on both the carbonyl oxygen and the furan ring, highlighting the ring's susceptibility to electrophiles. nih.govmdpi.com This activation mechanism underscores the potential for the furan ring in this compound to participate in electrophilic substitution reactions under strongly acidic conditions.

Hydroarylation Reactions of Propenoic Acid Precursors

A significant method for synthesizing derivatives of this compound involves the hydroarylation of its unsaturated precursor, 3-(furan-2-yl)propenoic acid. This reaction, a type of Friedel-Crafts alkylation, involves the addition of an arene across the double bond of the propenoic acid side chain. mdpi.comnih.gov The reaction is effectively catalyzed by strong Brønsted acids (e.g., triflic acid, TfOH) or Lewis acids (e.g., aluminum chloride, AlCl₃). nih.gov

In this process, the acid catalyst activates the propenoic acid, making the β-carbon of the double bond electrophilic. The arene then acts as a nucleophile, attacking this electrophilic center to form a new carbon-carbon bond. This yields 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.govnih.gov The choice of acid catalyst and reaction conditions can influence the yield of the product. For example, in the reaction of 3-(furan-2-yl)propenoic acid with benzene (B151609), AlCl₃ at room temperature provided a higher yield compared to other acid catalysts. nih.gov The reaction is applicable to a range of arenes, including benzene and methylated benzenes. researchgate.net

Table 1: Hydroarylation of 3-(furan-2-yl)propenoic acid (1a) with Benzene

| Entry | Acid Catalyst | Temperature (°C) | Time (h) | Yield of 3-phenyl-3-(furan-2-yl)propanoic acid (%) |

| 1 | H₂SO₄ | Room Temp. | 24 | 15 |

| 2 | TfOH | 0 | 2 | 45 |

| 3 | TfOH | Room Temp. | 1 | 42 |

| 4 | AlCl₃ | Room Temp. | 1 | 65 |

| 5 | AlCl₃ | Room Temp. | 4 | 47 |

| 6 | AlBr₃ | Room Temp. | 1 | 58 |

Data sourced from Kalyaev et al. (2022). nih.gov

Formation of Complex Molecular Architectures Incorporating this compound

The unique combination of a reactive furan ring and a versatile carboxylic acid group makes this compound a valuable building block for the synthesis of complex molecular architectures, including cross-linked chromophores and polymeric structures.

Synthesis of Cross-linked Chromophores

Furan-containing compounds are known to be precursors for various chromophores, and many furan heterocycles exhibit strong fluorescence. nih.gov The synthesis of complex chromophoric systems can be achieved through reactions involving the furan ring. One approach to creating cross-linked chromophores involves leveraging the Diels-Alder reactivity of the furan moiety.

Furan-modified structures can be cross-linked through a Diels-Alder reaction with a bismaleimide, where the furan acts as the diene and the maleimide (B117702) as the dienophile. This reaction forms thermally reversible cross-links. nih.gov In the context of this compound, the molecule could first be incorporated into a larger structure via its carboxylic acid group, for example, by forming an ester or amide bond. The furan rings within this functionalized structure could then undergo intermolecular Diels-Alder reactions with a suitable bis-dienophile to create a cross-linked network.

Another approach to forming complex chromophoric systems from furans involves oxidation of the furan ring. Furan oxidation can lead to the formation of highly reactive intermediates that can subsequently react with other nucleophilic species to form cross-linked products. This method has been utilized for the cross-linking of nucleic acids and proteins. rsc.org While not specifically demonstrated for this compound in the context of chromophore synthesis, this principle suggests a potential pathway for its use in creating novel, cross-linked dye systems.

The general synthetic utility of furan derivatives in the creation of complex molecules is well-established, with various methods available for the synthesis of di-, tri-, and tetrasubstituted furans that can serve as cores for larger molecular architectures. organic-chemistry.org

Incorporation into Polymeric Structures

This compound can be envisioned as a monomer for the synthesis of various polymeric materials. The carboxylic acid functionality provides a handle for polymerization through traditional condensation polymerization methods, leading to polyesters or polyamides. The resulting polymers would feature pendant furan rings along the polymer backbone.

These pendant furan groups introduce a site for post-polymerization modification, most notably through the Diels-Alder reaction. The reaction of the furan rings in the polymer backbone with a bis-dienophile, such as a bismaleimide, can be used to create a cross-linked polymer network. mdpi.com This cross-linking is often thermally reversible, as the Diels-Alder adduct can undergo a retro-Diels-Alder reaction upon heating. nih.gov This property allows for the development of self-healing or reprocessable thermosetting materials. mdpi.com

The general field of furan-based polymers is an active area of research, with a focus on creating sustainable materials from biomass-derived monomers. rsc.org Various polymerization techniques, including enzymatic polymerization and frontal ring-opening metathesis polymerization (FROMP) of furan-derived monomers, have been explored. rsc.orgnih.gov While the direct polymerization of this compound itself is not extensively documented in the literature, the principles of polymer chemistry and the known reactivity of furan-containing monomers provide a strong basis for its potential in this application.

Below is a table summarizing the potential polymerization and cross-linking reactions involving this compound based on the known chemistry of furan derivatives.

| Reaction Type | Reactant(s) with this compound Derivative | Resulting Structure | Potential Application |

| Polyesterification | Diol | Linear polyester (B1180765) with pendant furan rings | Thermoplastic material |

| Polyamidation | Diamine | Linear polyamide with pendant furan rings | High-performance fiber |

| Diels-Alder Cross-linking | Bismaleimide | Cross-linked polymer network | Thermoset, self-healing material |

| Furan Oxidation Cross-linking | Oxidizing agent, nucleophile | Cross-linked material via oxidized furan | Advanced material with specific functionalities |

Biological Activities and Pharmacological Investigations of 3 2 Furyl Propanoic Acid and Its Derivatives

Antimicrobial Efficacy

Derivatives of 3-(2-Furyl)propanoic acid have been evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including both bacteria and fungi.

Research has shown that certain derivatives of this compound exhibit inhibitory effects against a range of bacteria. Studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrated their capacity to suppress the growth of the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus. mdpi.comnih.gov For most of the tested compounds in one study, the minimum inhibitory concentration (MIC) against E. coli was between 64 and 128 µg/mL, while the MIC against S. aureus was 128 µg/mL. mdpi.com However, one specific derivative, acid 2d, showed enhanced activity against S. aureus with a MIC of 64 µg/mL. mdpi.com

In another study focusing on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the incorporation of a 2-furyl ring into the molecular structure (Compound 21) resulted in significant antibacterial efficacy. This compound displayed potent activity against the Gram-positive strains Staphylococcus aureus and Enterococcus faecalis, with a MIC of 16 µg/mL for both. The same compound also showed activity against Escherichia coli.

While the activity against E. coli, S. aureus, and E. faecalis has been documented, there is limited specific information in the reviewed literature regarding the efficacy of this compound derivatives against Proteus vulgaris, Listeria monocytogenes, and Bacillus cereus. Although some furanone derivatives have shown activity against B. cereus and L. monocytogenes, these compounds are structurally distinct from the this compound scaffold. nih.govmdpi.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative Class | Bacterium | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | 64 - 128 |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | 128 (most compounds) |

| Acid 2d (a 3-aryl-3-(furan-2-yl)propanoic acid) | Staphylococcus aureus | 64 |

| Compound 21 (bearing a 2-furyl ring) | Staphylococcus aureus | 16 |

| Compound 21 (bearing a 2-furyl ring) | Enterococcus faecalis | 16 |

The antifungal potential of this class of compounds has been investigated, primarily against the opportunistic yeast Candida albicans. Studies have found that 3-(furan-2-yl)propenoic acids, which are precursors to this compound, and their subsequent hydroarylation products demonstrate good antimicrobial activity against C. albicans at a concentration of 64 µg/mL. mdpi.comnih.gov

Furthermore, the introduction of a nitrofurane substituent into the structure of 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivatives was shown to enhance antifungal activity against C. albicans, resulting in a MIC of 8 µg/mL. Propionic acid itself has also been noted to have broad-spectrum antimicrobial activity that includes C. albicans. nih.govresearchgate.net

**Table 2: Antifungal Activity of this compound Derivatives against *Candida albicans***

| Compound/Derivative Class | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | 64 |

| Nitrofurane-substituted hydrazone derivative | 8 |

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of chemical compounds. For derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, research has revealed key structural features that influence their activity. mdpi.com

The incorporation of heterocyclic substituents, such as a 2-furyl ring, was found to enhance antimicrobial efficacy against S. aureus and E. faecalis. The nature of this heterocyclic ring is important; for instance, replacing the furan (B31954) ring with a thiophene (B33073) ring expanded the antimicrobial spectrum. mdpi.com

Further modifications, such as the introduction of a nitro group, have a significant and sometimes unpredictable impact. For example, adding a nitro group to a thiophene substituent resulted in a complete loss of antimicrobial activity. In contrast, incorporating a nitro group into the furan ring markedly restored broad-spectrum activity against both Gram-positive and Gram-negative pathogens. These findings demonstrate that the antimicrobial profile of these propanoic acid derivatives is highly dependent on their specific structural modifications. mdpi.com

Anticancer Potential and Mechanisms

In addition to antimicrobial studies, researchers have begun to investigate the anticancer properties of propanoic acid derivatives, including their effects on cancer cell viability and behavior.

A series of novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were synthesized and evaluated for their in vitro antiproliferative activity against the A549 human non-small cell lung cancer cell line. nih.gov The results showed that the cytotoxic effects were structure-dependent. nih.gov

Specifically, derivatives containing an oxime (hydroxyimino) functional group exhibited the most potent cytotoxicity. Two such compounds, a carboxylic acid (Compound 22) and a carbohydrazide (B1668358) (Compound 26), demonstrated particularly strong antiproliferative effects, with IC₅₀ values of 2.47 µM and 6.01 µM, respectively. These values were significantly lower than that of the conventional chemotherapy drug cisplatin (B142131) (IC₅₀ of 20.34 µM) in the same study, highlighting the potential of this chemical scaffold. nih.gov

Table 3: Cytotoxic Activity of Selected Propanoic Acid Derivatives on A549 Cancer Cells

| Compound | IC₅₀ (µM) |

|---|---|

| Compound 22 (Carboxylic acid with oxime) | 2.47 |

| Compound 26 (Carbohydrazide with oxime) | 6.01 |

| Cisplatin (Reference Drug) | 20.34 |

The migration of cancer cells is a critical step in tumor invasion and metastasis. While the cytotoxic effects of certain this compound derivatives have been studied, there is currently a lack of specific research in the reviewed scientific literature on the ability of this particular class of compounds to modulate cancer cell migration. Studies on other types of acids, such as oleanolic acid derivatives, have shown anti-migratory activities, suggesting that investigating the effect of this compound derivatives on cell migration could be a valuable area for future research. mdpi.com

Antioxidant Properties in Cancer Contexts

Derivatives of this compound have been identified as promising candidates for cancer therapy, partly due to their antioxidant properties. Research into 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has shown that the inclusion of a 2-furyl substituent can be a strategic element in designing novel compounds with both anticancer and antioxidant activities. Oxidative stress is a key factor in the progression and treatment of cancer, characterized by an imbalance between the generation of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms.

One notable derivative, 3,3′-((4-hydroxyphenyl)azanediyl)bis(N′-(furan-2-ylmethylene)propanehydrazide), which incorporates the 2-furyl moiety, has demonstrated potent antioxidant capabilities in assays such as the DPPH radical scavenging test. The antioxidant action of these compounds is often attributed to the ability of phenolic structures to donate hydrogen atoms, neutralizing ROS. The presence of an adjacent amino group can further enhance this activity by stabilizing the resulting phenoxyl radical. These properties suggest that derivatives of this compound could serve as a valuable scaffold for developing chemotherapeutic agents that protect normal tissues from oxidative damage while potentially sensitizing cancer cells to treatment.

Exploration of Shared Biochemical Pathways in Eukaryotic Organisms

The metabolism of furan-containing compounds, including this compound, in eukaryotes involves specific biochemical pathways, primarily centered on the oxidation of the furan ring. In mammals, the furan moiety is metabolized in the liver by cytochrome P450 enzymes, particularly CYP2E1. researchgate.net This enzymatic oxidation transforms the furan ring into a highly reactive and cytotoxic α,β-unsaturated dialdehyde (B1249045) intermediate known as cis-2-butene-1,4-dial (BDA). researchgate.netnih.gov

Neurological and Neurotransmitter Modulation

Based on available scientific literature, there is no direct evidence to suggest that this compound influences the synthesis of neurotransmitters such as serotonin (B10506) or the catecholamines. The synthesis of these neurotransmitters is known to be dependent on the availability of their specific amino acid precursors, like tryptophan for serotonin and tyrosine for catecholamines. nih.gov While the consumption of these precursors can modulate neurotransmitter production, research has not yet established a similar role for this compound. nih.gov

While this compound itself has not been extensively studied for glutamate (B1630785) receptor activity, its structural derivatives have emerged as significant modulators of N-methyl-D-aspartate (NMDA) receptors, a critical class of ionotropic glutamate receptors involved in learning, memory, and various neurological disorders. acs.org

Specifically, a series of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogs have been synthesized and evaluated for their effects on different NMDA receptor subtypes (GluN1/2A-D). These furan derivatives act as agonists at the glycine (B1666218) (Gly) binding site on the GluN1 subunit of the NMDA receptor. acs.org Their potency and efficacy vary significantly depending on the specific GluN2 subunit present in the receptor complex, demonstrating subtype-specific activity. researchgate.netacs.org For example, one derivative, compound 8p, was identified as a potent partial agonist at GluN1/2C receptors with virtually no activity at GluN1/2A, GluN1/2B, or GluN1/2D subtypes. acs.org This selectivity provides a valuable tool for developing novel therapeutic agents that can precisely modulate the activity of specific NMDA receptor populations in the brain. acs.org

Table 1: Activity of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic Acid Analogs on NMDA Receptor Subtypes This table is interactive and represents a summary of findings on select compounds from the research.

| Compound | Target Receptor Subtype(s) | Activity Profile | Potency (EC50) |

|---|---|---|---|

| 8p | GluN1/2C | Potent Partial Agonist | 0.074 µM |

| 8r | GluN1/2C | Functionally Selective Agonist | Nanomolar range |

| 8h | GluN1/2A, GluN1/2C, GluN1/2D | Potent Agonist | Not specified |

| 8q | GluN1/2A, GluN1/2C, GluN1/2D | Potent Agonist | Not specified |

| 8d | GluN1/2A, GluN1/2C | Dual Partial Agonist | 0.13 µM (2A), 0.040 µM (2C) |

Source: Data synthesized from studies on NMDA receptor glycine site agonists. researchgate.netacs.org

Biosynthesis of Cyclopeptides

The furan ring structure is a component of the rare amino acid 3-furylalanine (Fua), a critical pharmacophore in several families of naturally occurring cyclopeptides with potent biological activities. tandfonline.com While this compound is not the direct precursor, the biosynthesis of 3-furylalanine involves the creation of this fundamental structure. Isotope labeling experiments have revealed that the 3-(3-furyl)alanine moiety found in cyclopeptides like endolide A is synthesized via the shikimate pathway, which is also responsible for producing aromatic amino acids such as phenylalanine. acs.org This indicates a complex biosynthetic route originating from intermediates like phosphoenolpyruvate (B93156) and erythrose-4-phosphate, rather than a simple modification of a propanoic acid chain. acs.org

The incorporation of furylalanine residues is essential for the bioactivity of these cyclopeptides. For instance, the hepatotoxicity of rhizonins and the potent antiproliferative effects of rubriamides and typhamides against human tumor cells are critically dependent on the presence of these Fua residues. tandfonline.com The furan moiety within these peptides is not only a key to their pharmacological action but also offers a unique site for chemical modification and bioconjugation. tandfonline.comiris-biotech.de

Table 2: Examples of Natural Cyclopeptides Containing Furylalanine (Fua) Residues This table is interactive and highlights cyclopeptides whose bioactivity depends on the furan-containing amino acid.

| Cyclopeptide Family | Producing Organism (Example) | Key Biological Activity |

|---|---|---|

| Rhizonins | Mycetohabitans endofungorum (bacterial symbiont of Rhizopus microsporus) | Hepatotoxic |

| Bingchamides | Streptomyces bingchenggensis | Antiproliferative |

| Endolides | Stachylidium sp. (marine-derived fungus) | Receptor Affinity (e.g., vasopressin, serotonin) |

| Rubriamides | Not specified | Antiproliferative (against human tumor cells) |

| Typhamides | Not specified | Antiproliferative (against human tumor cells) |

Source: Information compiled from research on Fua-containing natural products. acs.orgtandfonline.com

Incorporation by Non-Ribosomal Peptide Synthetases (NRPS)

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes found in bacteria and fungi that synthesize a wide array of peptides without the use of ribosomes. obsidian.mdd-nb.info These complex enzymatic assembly lines are capable of incorporating a broader range of monomers than ribosomal synthesis, including D-amino acids and other non-proteinogenic amino acids. obsidian.md A derivative of this compound, specifically (2S)-2-amino-3-(furan-2-yl)propanoic acid, also known as 3-furylalanine (Fua), serves as a substrate for these enzymes. nih.gov

The typical NRPS module is responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. This process involves several key domains:

Adenylation (A) domain: Selects and activates a specific amino acid substrate using ATP. obsidian.mdd-nb.info

Peptidyl Carrier Protein (PCP) or Thiolation (T) domain: Covalently binds the activated amino acid via a thioester bond. obsidian.mdd-nb.info

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids held by the PCP domains of adjacent modules. obsidian.mdd-nb.info

The biosynthesis of the hepatotoxic cyclopeptides, rhizonins, involves the specific incorporation of 3-furylalanine residues by an NRPS system. nih.gov Isotope labeling experiments have identified tyrosine and L-DOPA as the precursors for the formation of the furylalanine moiety, a process catalyzed by the dioxygenase RhzB. nih.gov This highlights the specialized biochemical pathways that generate the unique building blocks utilized by NRPS machinery.

Impact on Cyclopeptide Toxicity (e.g., Rhizonin A and B)

The incorporation of 3-furylalanine residues into cyclopeptides can have a profound impact on their biological activity, as exemplified by the rhizonin family of mycotoxins. Rhizonin A and B are hepatotoxic cyclopeptides originally isolated from the fungus Rhizopus microsporus. nih.govnih.gov However, subsequent research has revealed that these toxins are not produced by the fungus itself, but by a bacterial endosymbiont, Mycetohabitans endofungorum (formerly Burkholderia). nih.govnih.gov

The toxicity of rhizonins is critically dependent on the presence of the 3-furylalanine (Fua) residues within their cyclic structure. nih.gov These residues are integral to the molecule's ability to exert its toxic effects on the liver. Animal studies have shown that rhizonins cause severe and wide-ranging liver lesions, leading to acute and chronic liver failure with high mortality rates. nih.gov The presence of the furan-containing amino acid is a key structural feature responsible for this potent hepatotoxicity.

| Compound | Producing Organism | Key Structural Feature | Reported Toxicity |

| Rhizonin A | Mycetohabitans endofungorum (endosymbiont of Rhizopus microsporus) | Contains 3-furylalanine residues | Hepatotoxic nih.govnih.gov |

| Rhizonin B | Mycetohabitans endofungorum (endosymbiont of Rhizopus microsporus) | Contains 3-furylalanine residues | Hepatotoxic nih.gov |

Other Reported Biological Activities of Furan Derivatives

The furan nucleus is a key structural component in a multitude of compounds that exhibit a wide spectrum of pharmacological activities. nih.govwisdomlib.orgorientjchem.org

Anti-inflammatory and Analgesic Effects

Derivatives containing the furan moiety have demonstrated significant anti-inflammatory and analgesic properties. nih.govwisdomlib.orgijabbr.com Research has shown that these compounds can exert their anti-inflammatory effects through various mechanisms. nih.gov These include the suppression of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as the regulation of inflammatory signaling pathways like the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov For instance, certain synthesized hydrazide-hydrazone derivatives that incorporate a furan ring have shown notable anti-inflammatory activity in carrageenan-induced inflammation models in rats. ijabbr.comutripoli.edu.ly

Antidepressant and Antianxiolytic Properties

The furan scaffold is present in various compounds investigated for their potential effects on the central nervous system. ijabbr.comutripoli.edu.lyresearchgate.net A series of synthesized 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives were evaluated for their potential as antidepressant and antianxiety agents. utripoli.edu.ly Certain compounds in this series showed potent antidepressant activity, believed to be mediated through the inhibition of monoamine oxidase (MAO), without significant neurotoxicity. utripoli.edu.ly Furthermore, a novel furan compound demonstrated significant antidepressant-like activity in animal models, such as the forced swimming test and tail suspension test, with efficacy comparable to the standard drug fluoxetine. ijbcp.com

Antiviral Activity

The furan ring is a constituent of many molecules with demonstrated antiviral capabilities. nih.govwisdomlib.orgorientjchem.org Furan derivatives have been designed and synthesized as potential antiviral agents. nih.gov For example, a series of furan-substituted spirothiazolidinones were found to be active against the influenza A/H3N2 virus. nih.gov The antiviral spectrum of furan-containing compounds extends to other viruses, with some derivatives showing inhibitory activity against HIV and hepatitis C. orientjchem.org

| Furan Derivative Class | Virus Target | Reported Effect |

| Spirothiazolidinones | Influenza A/H3N2 | Inhibition of membrane fusion nih.gov |

| General Furan-based compounds | HIV, Hepatitis C | Inhibition of viral replication orientjchem.org |

Anti-Parkinsonian and Anti-Glaucoma Effects

Furan derivatives have been reported to possess potential therapeutic effects for neurodegenerative diseases and other conditions. ijabbr.comutripoli.edu.lyresearchgate.net Specifically, certain compounds are being investigated for anti-Parkinsonian activity. One such derivative, a furocoumarin named 3-methyl-7H-furo[3,2-g]chromen-7-one, has shown promise in preclinical models of Parkinson's disease. nih.gov This compound was observed to reverse hypokinesia (reduced body movement) and demonstrated selective inhibitory activity against monoamine oxidase B (MAO-B). nih.gov The inhibition of MAO-B is a validated strategy in the management of Parkinson's disease symptoms. The potential for furan derivatives in the treatment of glaucoma has also been noted in the literature. ijabbr.comutripoli.edu.lyresearchgate.net

Muscle Relaxant and Antihypertensive Properties

The furan nucleus is a significant scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of pharmacological activities. ijabbr.com Among the diverse biological properties investigated, compounds containing the furan moiety have been noted for their potential as muscle relaxants and antihypertensive medications. ijabbr.com While extensive research specifically detailing the muscle relaxant and antihypertensive effects of this compound itself is not widely documented in current literature, its structural classification as a furan derivative places it within a class of compounds recognized for these potential therapeutic applications. ijabbr.com The investigation into derivatives of this compound for these specific activities remains an area for further scientific exploration.

Anti-ulcer and Anti-aging Effects

Anti-ulcer Effects

The therapeutic potential of furan-containing compounds extends to gastroprotective effects, with anti-ulcer properties being a recognized area of investigation for this class of molecules. ijabbr.com this compound also belongs to the broader category of aryl propionic acid derivatives, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org A significant challenge with long-term NSAID use is the risk of gastrointestinal ulceration, which is often associated with the free carboxylic acid group present in their structure. orientjchem.org

Research has shown that chemical modification of the carboxylate function in NSAIDs can lead to derivatives with enhanced anti-inflammatory activity and a reduced ulcerogenic effect. orientjchem.org This strategy involves creating ester or amide derivatives to mask the carboxylic acid moiety, potentially mitigating its direct irritant effect on the gastric mucosa. orientjchem.org Given this precedent, derivatives of this compound represent a logical target for synthesis and evaluation as potentially safer anti-inflammatory agents with minimized ulcerogenic side effects.

Anti-aging Effects

Scientific investigation into the potential anti-aging effects of this compound and its specific derivatives is not extensively covered in the available peer-reviewed literature. While antioxidant properties, which can contribute to anti-aging mechanisms, have been noted for some complex derivatives containing a 2-furyl substituent, dedicated studies focusing on common markers of skin aging or cellular senescence for this compound have not been identified. mdpi.com This represents a gap in the current understanding of the compound's full biological activity profile.

Metabolic Pathways and Biotransformation of 3 2 Furyl Propanoic Acid

Endogenous Formation and Physiological Levels

3-(2-Furyl)propanoic acid is recognized as a metabolite of furfural (B47365), a compound commonly formed during the heat treatment of carbohydrates. chemicalbook.com Ingestion of foods and beverages containing furfural can lead to the endogenous formation of this compound, which has been detected at physiological levels in human urine. chemicalbook.com The precise pathway is suggested to involve the reaction of furfural with acetyl-CoA. chemicalbook.com

While specific quantitative data on the physiological concentrations of this compound in human plasma or urine are not extensively documented in the literature, the levels are generally low and directly related to dietary intake of furfural-containing products. For context, related short-chain fatty acids like propionic acid, produced by the gut microbiome, can reach concentrations of approximately 200 µM in the portal vein and 0.4–5 µM in circulating blood, though these levels are not directly indicative of this compound concentrations. nih.gov

Enzymatic Transformations and Metabolites

The metabolism of this compound can be conceptually divided into two main routes: transformation of the furan (B31954) ring and catabolism of the propanoic acid side chain.

As this compound is a metabolite of furfural, understanding furfural's biotransformation provides critical context. In various biological systems, furfural is subject to both oxidation and reduction reactions. In microorganisms like Saccharomyces cerevisiae, furfural is primarily converted to furoic acid via oxidation and furfuryl alcohol via reduction. nih.gov

In mammals, the metabolism of the furan ring itself is a key pathway. The furan nucleus is oxidized by cytochrome P450 enzymes, particularly CYP2E1, to form a highly reactive α,β-unsaturated dialdehyde (B1249045) intermediate, cis-2-butene-1,4-dial (BDA). nih.gov This electrophilic metabolite can readily react with cellular nucleophiles. The primary detoxification pathway for BDA involves conjugation with glutathione (B108866) (GSH), leading to the formation of various mono- and bis-GSH adducts that can be further processed and excreted. nih.gov It is plausible that the furan ring of this compound is susceptible to similar P450-mediated ring opening.

The biotransformation of this compound involves several classes of enzymes. The initial oxidation of the furan ring is mediated by Phase I enzymes, while subsequent conjugation reactions involve Phase II enzymes. The propanoic acid side chain is also a target for enzymatic modification. It is likely activated by a fatty acyl-CoA synthetase to form its coenzyme A (CoA) thioester, 3-(2-furyl)propionyl-CoA. This activation is a prerequisite for entry into pathways like beta-oxidation. aocs.orgpharmaguideline.com The beta-oxidation pathway involves a sequence of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. wikipedia.orgmicrobenotes.com

| Enzyme Class | Specific Enzyme (Example) | Potential Role in Metabolism | Metabolic Pathway |

|---|---|---|---|

| Cytochrome P450 | CYP2E1 | Oxidation and opening of the furan ring to form a reactive dialdehyde. nih.gov | Phase I Metabolism |

| Glutathione S-Transferase (GST) | Various isoforms | Conjugation of the reactive dialdehyde metabolite with glutathione (GSH) for detoxification. nih.gov | Phase II Metabolism |

| Acyl-CoA Synthetase | - | Activation of the propanoic acid side chain to its CoA thioester derivative. aocs.orgpharmaguideline.com | Fatty Acid Metabolism |

| Acyl-CoA Dehydrogenase | - | First step of beta-oxidation of the propanoic acid side chain (if applicable). wikipedia.orgmicrobenotes.com | Fatty Acid Catabolism |

Excretion and Fate in Biological Systems

The primary route for the elimination of this compound and its metabolites from the body is through urinary excretion. chemicalbook.com Studies on other furanpropanoic acid derivatives have shown their presence in urine, sometimes as conjugates with glycine (B1666218) or sulfates, which increases their water solubility and facilitates renal clearance. nih.gov

The pharmacokinetic profile, including the rate of excretion and biological half-life, has not been specifically determined for this compound. However, studies on other small, polar organic acids suggest that elimination is typically rapid. For instance, many xenobiotic metabolites are largely excreted within 24 hours of exposure. semanticscholar.org The ultimate fate of the compound depends on the extent of its metabolism. If the furan ring is opened, the resulting linear metabolites would enter central carbon metabolism. If the propanoic acid side chain is metabolized via beta-oxidation, it would yield acetyl-CoA and furoyl-CoA.

Comparative Metabolic Studies with Analogous Compounds

The metabolism of this compound can be better understood by comparing it to structurally related compounds.

| Compound | Key Metabolic Features | Primary Metabolites |

|---|---|---|

| This compound | Susceptible to furan ring oxidation (by CYP450) and potential side-chain degradation (beta-oxidation). nih.govaocs.org | Ring-opened aldehydes, glutathione conjugates. |

| Propionic Acid | Activated to propionyl-CoA, which enters the TCA cycle as succinyl-CoA or is used in anabolic pathways. nih.govnih.gov | Succinyl-CoA, Methylmalonyl-CoA. |

| Furan | Metabolized by CYP2E1 to the reactive intermediate cis-2-butene-1,4-dial (BDA). nih.govnih.gov | BDA, BDA-glutathione conjugates. |

| 3-(2-Thienyl)propanoic Acid | The thiophene (B33073) ring is more aromatic and less reactive than furan, making it less susceptible to P450-mediated ring opening. ksu.edu.sa Metabolism likely favors side-chain oxidation. | Metabolites from side-chain oxidation are expected to be more prominent. |

| Perfluoropropanoic Acid | Metabolically stable due to strong C-F bonds; not metabolized and is excreted unchanged. nih.gov | Excreted unchanged. |

The comparison highlights the importance of the furan ring as a primary site for metabolic attack. Unlike its thiophene analogue, where the ring is more stable, the furan moiety is readily oxidized. ksu.edu.sa Furthermore, in contrast to simple propionic acid which is a direct substrate for central energy metabolism, the furan ring on this compound directs it towards xenobiotic detoxification pathways. nih.govnih.gov

In Silico Prediction of Metabolism and Excretion Parameters

In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are valuable tools for predicting the Absorption, Distribution, Metabolism, and Excretion (ADMET) properties of chemicals. nih.govnih.gov For furan derivatives, these models can predict metabolic stability, sites of metabolism, and potential for forming reactive metabolites. digitaloceanspaces.com

The prediction of metabolic fate relies on calculating various molecular descriptors that influence a molecule's interaction with metabolic enzymes and transport proteins. Key descriptors for this compound would include its lipophilicity (LogP), electronic properties (HOMO/LUMO energies), and structural features (e.g., hydrogen bond donors/acceptors). digitaloceanspaces.com These parameters can be used to estimate properties like plasma protein binding, cell permeability, and susceptibility to enzymatic attack. For example, the calculated LogP value can indicate whether the compound is likely to be distributed into tissues or remain in the aqueous environment of the plasma, influencing its accessibility to liver enzymes.

| Descriptor | Definition | Relevance to Metabolism & Excretion |

|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | A measure of a compound's lipophilicity. | Influences membrane permeability, plasma protein binding, and access to metabolic enzymes. researchgate.net |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Predicts transport properties such as intestinal absorption and blood-brain barrier penetration. |

| pKa | The acid dissociation constant. | Determines the ionization state at physiological pH, affecting solubility, permeability, and interaction with transporters. |

| Number of Hydrogen Bond Donors/Acceptors | Count of H-bond donor (OH, NH) and acceptor (O, N) atoms. | Affects solubility and binding affinity to enzyme active sites and transporters. researchgate.net |

| EHOMO / ELUMO | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates electronic reactivity; a higher EHOMO suggests greater susceptibility to oxidative metabolism. digitaloceanspaces.com |

Based on these types of models, it would be predicted that this compound, as a small, polar carboxylic acid, is likely to be readily excreted in the urine. The models would also highlight the furan ring as a probable site of metabolism due to its electronic characteristics. digitaloceanspaces.com

Advanced Analytical Methodologies for the Characterization and Quantification of 3 2 Furyl Propanoic Acid

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural confirmation of 3-(2-Furyl)propanoic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. semanticscholar.orgchemicalbook.comnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the distinct proton environments in the molecule. The furan (B31954) ring protons typically appear as multiplets in the aromatic region. The two methylene (B1212753) groups (-CH₂-) of the propanoic acid side chain produce signals in the aliphatic region, often as triplets due to coupling with each other. The acidic proton of the carboxyl group (-COOH) is usually observed as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. docbrown.info The spectrum will display resonances for the carboxyl carbon, the two methylene carbons of the side chain, and the four carbons of the furan ring. The chemical shift of the carboxyl carbon is characteristically found in the most downfield region of the spectrum. docbrown.info

| Assignment | ¹H Chemical Shift (δ, ppm) - Typical Range | ¹³C Chemical Shift (δ, ppm) - Typical Range |

|---|---|---|

| -COOH | 10.0 - 13.0 (broad s) | 170 - 185 |

| Furan C₅-H | ~7.3 | ~142 |

| Furan C₄-H | ~6.3 | ~110 |

| Furan C₃-H | ~6.0 | ~105 |

| -CH₂- (α to furan) | ~2.9 (t) | ~25 |

| -CH₂- (α to COOH) | ~2.6 (t) | ~30 |

| Furan C₂ | - | ~155 |

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy techniques like Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) are used to identify the functional groups present in this compound. semanticscholar.orgvliz.be

FT-IR Spectroscopy: The FT-IR spectrum is dominated by absorptions characteristic of the carboxylic acid and furan moieties. A very broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, which is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.info A strong, sharp peak corresponding to the carbonyl (C=O) stretch is expected around 1700-1725 cm⁻¹. docbrown.info Other significant bands include C-H stretching vibrations of the furan ring and the alkyl chain, as well as C-O-C stretching of the furan ring.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary data. While the O-H stretch is typically weak in Raman, the C=O stretch gives a strong band. The vibrations of the furan ring often produce characteristic and intense signals in the Raman spectrum, aiding in structural confirmation.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |